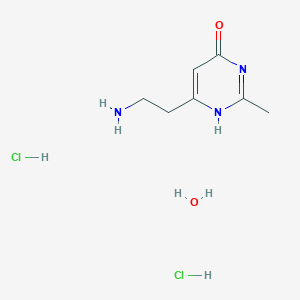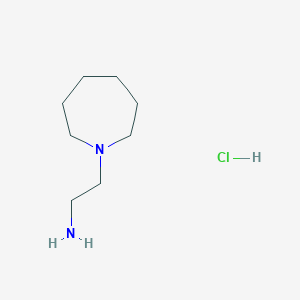
6-(2-aminoethyl)-2-methyl-1H-pyrimidin-4-one;hydrate;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of 6-(2-aminoethyl)-2-methyl-1H-pyrimidin-4-one;hydrate;dihydrochloride involves several synthetic routes and reaction conditions. One common method includes the formation of inclusion complexes with cyclodextrins. This process involves the determination of the inclusion formation constant and the use of various analytical techniques to evidence host inclusion . Industrial production methods for this compound are not widely documented, but the use of cyclodextrins suggests a focus on improving the physical, chemical, and biological characteristics of the compound.
Análisis De Reacciones Químicas
6-(2-aminoethyl)-2-methyl-1H-pyrimidin-4-one;hydrate;dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. . Major products formed from these reactions are typically analyzed using advanced analytical techniques to ensure the desired outcomes.
Aplicaciones Científicas De Investigación
6-(2-aminoethyl)-2-methyl-1H-pyrimidin-4-one;hydrate;dihydrochloride has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of protein kinase D and its effects on cellular processes. In biology, the compound is crucial for maintaining the pluripotency of embryonic stem cells, making it valuable for stem cell research . In medicine, this compound’s ability to inhibit specific enzymes suggests potential therapeutic applications, although further research is needed to confirm its efficacy. Industrial applications of this compound are less documented but may involve the development of biotechnological substances with innovative properties .
Mecanismo De Acción
The mechanism of action of 6-(2-aminoethyl)-2-methyl-1H-pyrimidin-4-one;hydrate;dihydrochloride involves the inhibition of protein kinase D enzymes. This inhibition promotes the maintenance of the undifferentiated state of embryonic stem cells by activating the PI3K/AKT signaling pathway . The compound’s ability to increase the level of AKT phosphorylation is crucial for its self-renewal-promoting effect on stem cells. The molecular targets and pathways involved in this process highlight the compound’s potential for various therapeutic applications.
Comparación Con Compuestos Similares
6-(2-aminoethyl)-2-methyl-1H-pyrimidin-4-one;hydrate;dihydrochloride can be compared with other protein kinase D inhibitors, such as CID755673. While both compounds inhibit protein kinase D, this compound’s unique ability to form inclusion complexes with cyclodextrins sets it apart . This property enhances its solubility, stability, and overall effectiveness in various applications.
Propiedades
IUPAC Name |
6-(2-aminoethyl)-2-methyl-1H-pyrimidin-4-one;hydrate;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.2ClH.H2O/c1-5-9-6(2-3-8)4-7(11)10-5;;;/h4H,2-3,8H2,1H3,(H,9,10,11);2*1H;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCPOPBNSTWNPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C=C(N1)CCN.O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)C=C(N1)CCN.O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B7971214.png)
![Diethyl({[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B7971222.png)
![Tetrabutylazanium; trifluoro({3-[(4-methylpiperazin-1-yl)methyl]phenyl})boranuide](/img/structure/B7971229.png)

![[2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride hydrate](/img/structure/B7971253.png)

![{[1-(3-Chlorophenyl)-3-pyrrolidinyl]methyl}amine hydrochloride dihydrate](/img/structure/B7971261.png)
![1-[1-(2-Fluorobenzyl)-3-pyrrolidinyl]methanamine dihydrochloride hydrate](/img/structure/B7971268.png)



![3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid hydrochloride dihydrate](/img/structure/B7971300.png)


